molecular formula C5H5BO4S B1461285 4-Boronothiophene-2-carboxylic acid CAS No. 913835-91-3

4-Boronothiophene-2-carboxylic acid

Cat. No. B1461285
CAS RN: 913835-91-3
M. Wt: 171.97 g/mol
InChI Key: LISDLMYCEQUKLA-UHFFFAOYSA-N
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Description

4-Boronothiophene-2-carboxylic acid (4-BT-2-COOH) is a compound that has been studied extensively in recent years for its potential applications in a variety of scientific research applications. It is a versatile compound that can be used in a variety of ways, from synthesizing other molecules to studying the effects of its biochemical and physiological effects.

Scientific Research Applications

Catalysis and Synthesis

4-Boronothiophene-2-carboxylic acid and related boronic acids have significant applications in catalysis and synthesis. For instance, boronic acids are effective catalysts in dehydrative amidation between carboxylic acids and amines, crucial for α-dipeptide synthesis (Wang, Lu, & Ishihara, 2018). Moreover, boronic acids facilitate decarboxylative borylation, a process that replaces carboxylic acids with boronate esters, useful in late-stage modification of complex molecules and pharmaceutical development (Li et al., 2017).

Pharmaceutical and Biological Applications

In pharmaceutical research, boronic acids demonstrate potential in synthesizing biologically active compounds. An example is the synthesis of amino-3-fluorophenyl boronic acid, which has applications in constructing glucose-sensing materials due to its ability to operate at physiological pH (Das et al., 2003). Additionally, boronic acids, including derivatives like this compound, are utilized in asymmetric hetero-Michael additions, aiding in the synthesis of pharmaceutically important molecules such as sitagliptin and α-tocopherol (Hayama et al., 2018).

Material Science and Sensor Development

Boronic acids are also pivotal in material science and sensor development. Their unique properties enable the creation of electrochemically mediated methods for converting carboxylic acids to borylated congeners, as demonstrated in the synthesis of complex natural products (Barton, Chen, Blackmond, & Baran, 2021). Furthermore, boronic acid-based fluorescent chemosensors have been developed for detecting biological active substances, important in disease diagnosis and treatment (Huang et al., 2012).

Environmental and Analytical Chemistry

In environmental and analytical chemistry, boronic acids contribute to the electrochemical study of carboxylic acids. They facilitate the oxidation of organic compounds, which is essential for understanding reactions involving organic pollutants (Queiroz et al., 2017).

Mechanism of Action

Target of Action

Boronic acids, in general, are known to be used in suzuki-miyaura coupling reactions .

Mode of Action

The mode of action of 4-Boronothiophene-2-carboxylic acid involves its role in the Suzuki-Miyaura (SM) coupling reaction. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the Suzuki-Miyaura coupling reaction. This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis to form carbon-carbon bonds . The downstream effects of this reaction include the formation of complex organic compounds from simpler precursors.

Pharmacokinetics

The compound has a molecular weight of 17196 g/mol , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction. This enables the synthesis of complex organic compounds from simpler precursors .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction requires a palladium catalyst and a base, and it is typically performed in an aqueous solution or organic solvent . The reaction conditions, such as temperature and pH, can also affect the reaction’s efficiency and the stability of the compound.

properties

IUPAC Name

4-boronothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BO4S/c7-5(8)4-1-3(2-11-4)6(9)10/h1-2,9-10H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISDLMYCEQUKLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CSC(=C1)C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657172
Record name 4-Boronothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

913835-91-3
Record name 4-Boronothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Carboxythiophene-4-boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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